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  • Product: N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
  • CAS: 1040686-89-2

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Rationale The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-4-et...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The compound N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Formula: C18H23NO2, MW: 285.38)[1] is a bifunctional molecule frequently utilized in proteomics research and as a scaffold in screening libraries. Structurally, it consists of a 3,5-dimethylphenoxy moiety linked via an ethyl bridge to a 4-ethoxyaniline group.

Synthesizing this molecule requires a highly controlled, two-stage approach to prevent common side reactions such as bis-alkylation of the aniline or dimerization of the phenol. We employ a convergent synthesis strategy: a[2] to construct the phenoxy-ethyl halide intermediate, followed by a selective N-alkylation of the primary aniline[3].

Retrosynthetic Workflow and Reaction Logic

To ensure high atom economy and practical laboratory execution, the synthesis is broken down into two distinct nucleophilic substitution ( SN​2 ) events.

G SM1 3,5-Dimethylphenol + 1,2-Dibromoethane Step1 Step 1: Williamson Ether Synthesis SM1->Step1 Int1 Intermediate: 2-(3,5-Dimethylphenoxy) ethyl bromide Step1->Int1 Step2 Step 2: Selective N-Alkylation Int1->Step2 SM2 4-Ethoxyaniline (p-Phenetidine) SM2->Step2 Target Target: N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline Step2->Target

Retrosynthetic workflow and reaction sequence for the target compound.

Mechanistic Causality
  • The Williamson Ether Step: The [4] relies on the deprotonation of 3,5-dimethylphenol by a mild base (e.g., K2​CO3​ ) to form a phenoxide nucleophile. We utilize a massive stoichiometric excess of 1,2-dibromoethane. Causality: This excess is critical; it statistically favors the mono-alkylation event, preventing the phenoxide from attacking the newly formed alkyl bromide to create an unwanted symmetrical diether byproduct.

  • The N-Alkylation Step: [3] with primary alkyl halides often suffers from over-alkylation, yielding tertiary amines. Causality: By using a slight excess of the aniline and running the reaction at a controlled temperature with a catalytic amount of Potassium Iodide (KI), we leverage the Finkelstein reaction (in situ halogen exchange to the more reactive iodide) to lower the activation energy, allowing the reaction to proceed at lower temperatures where mono-alkylation is kinetically favored.

Quantitative Reaction Parameters

ParameterStep 1: EtherificationStep 2: N-Alkylation
Primary Reactant 3,5-Dimethylphenol (1.0 eq)2-(3,5-Dimethylphenoxy)ethyl bromide (1.0 eq)
Coupling Partner 1,2-Dibromoethane (5.0 eq)4-Ethoxyaniline (1.5 eq)
Base / Catalyst K2​CO3​ (2.0 eq) K2​CO3​ (1.5 eq) / KI (0.1 eq)
Solvent Acetonitrile ( CH3​CN )N,N-Dimethylformamide (DMF)
Temperature / Time 80 °C (Reflux) / 12 hours85 °C / 16 hours
Expected Yield 75 - 82%65 - 70%
Target Mass (m/z) 228.01 / 230.01 (Isotopic)286.18 [M+H]+

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3,5-Dimethylphenoxy)ethyl bromide

This protocol establishes the oxygen-carbon linkage via an SN​2 mechanism.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylphenol (10.0 g, 81.8 mmol) in 100 mL of anhydrous acetonitrile.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 22.6 g, 163.6 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation.

  • Electrophile Addition: Add 1,2-dibromoethane (76.8 g, 409 mmol, ~5.0 eq) in a single portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

  • Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The product can be used in the next step without further purification if NMR indicates >90% purity.

Protocol B: Synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

This protocol establishes the nitrogen-carbon linkage, utilizing in situ halogen exchange for enhanced reactivity.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(3,5-dimethylphenoxy)ethyl bromide (10.0 g, 43.6 mmol) in 50 mL of anhydrous DMF.

  • Reagent Addition: Add 4-ethoxyaniline (8.97 g, 65.4 mmol, 1.5 eq), followed by anhydrous K2​CO3​ (9.0 g, 65.4 mmol) and Potassium Iodide (KI, 0.72 g, 4.36 mmol).

    • Self-Validation Checkpoint: The addition of KI should cause a slight color change as the Finkelstein exchange begins, generating the more reactive alkyl iodide intermediate.

  • Heating: Heat the reaction mixture to 85 °C and stir vigorously for 16 hours under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1) until the alkyl halide is consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). Collect the fractions containing the target compound ( Rf​≈0.35 in 4:1 Hex/EtOAc) and concentrate to yield the pure product.

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS: Confirm the presence of the molecular ion peak at m/z 286.18 [M+H]+ [5].

  • 1H NMR ( CDCl3​ ):

    • Verify the presence of the ethyl ether bridge: look for two distinct triplets integrating to 2H each around δ 3.4 (N- CH2​ ) and δ 4.1 (O- CH2​ ).

    • Verify the preservation of the secondary amine: look for a broad singlet around δ 3.8 - 4.0 (N-H), which should disappear upon D2​O shake.

    • Confirm the 3,5-dimethyl pattern: a singlet integrating to 6H around δ 2.2 ( Ar−CH3​ ).

References

  • Wikipedia. "Williamson ether synthesis". wikipedia.org. Available at:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis". masterorganicchemistry.com. Available at:[Link]

  • Organic Chemistry Portal. "Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst". organic-chemistry.org. Available at:[Link]

  • PubChemLite. "2-propanol, 1-(3,5-dimethylphenoxy)-3-[(phenylmethyl)amino] - PubChemLite". uni.lu. Available at:[Link](Note: Used for general mass spectrometry reference of related C18H23NO2 structures)

Sources

Application

Application Note: In Vitro Pharmacological Profiling of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Executive Summary & Physicochemical Rationale N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Formula: C₁₈H₂₃NO₂, MW: 285.38 g/mol ) is a synthetic small molecule characterized by a secondary amine flanked by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Formula: C₁₈H₂₃NO₂, MW: 285.38 g/mol ) is a synthetic small molecule characterized by a secondary amine flanked by two electron-rich aromatic systems: a 3,5-dimethylphenoxy group and a 4-ethoxyaniline moiety[1].

From an assay development perspective, the high lipophilicity (LogP) imparted by these aromatic rings and ether linkages dictates strict handling protocols. If introduced directly into aqueous cell culture media from a highly concentrated stock, the compound will undergo rapid nano-aggregation and precipitation. This phenomenon artificially lowers the effective concentration reaching the cellular targets, leading to irreproducible IC₅₀ values and flat dose-response curves. To circumvent this, we employ a rigorous 1000x intermediate dilution strategy using anhydrous Dimethyl Sulfoxide (DMSO), ensuring that the compound remains in solution while keeping the final solvent concentration strictly at 0.1% (v/v) to prevent 2[2].

Experimental Workflow & Mechanistic Visualization

The following diagram illustrates the self-validating workflow designed to isolate the pharmacological effect of the compound from the cytotoxic artifacts of the solvent.

G N1 N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline (Hydrophobic Powder) N2 10 mM Master Stock (Anhydrous DMSO, Argon Purged) N1->N2 Dissolve & Aliquot N3 1000x Intermediate Serial Dilutions (100% DMSO Matrix) N2->N3 1:3 Titration N4 Aqueous Media Transfer (Pre-warmed to 37°C) N3->N4 1:1000 Dilution N5 Cell Culture Treatment (Constant 0.1% DMSO Vehicle) N4->N5 Apply to Cells N6 Phenotypic / Viability Readout (e.g., ATP Luminescence) N5->N6 24-72h Incubation

Workflow for small molecule formulation and cell treatment ensuring constant 0.1% DMSO vehicle.

Step-by-Step Methodologies

Phase 1: Master Stock Formulation

Causality Check: DMSO is highly hygroscopic. Moisture absorbed from the air will cause lipophilic compounds to degrade or precipitate during freeze-thaw cycles[3].

  • Weighing: Accurately weigh the lyophilized N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline powder using an analytical balance.

  • Reconstitution: Dissolve the compound in sterile, anhydrous, argon-purged DMSO to achieve a master stock concentration of 10 mM.

  • Aliquoting: Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots in polypropylene tubes. Store at -20°C or -80°C. Never subject the master stock to repeated freeze-thaw cycles [3].

Phase 2: The 1000x Intermediate Plate Strategy

Causality Check: A common error in cell culture screening is diluting directly from the master stock into the media for each dose. This creates a "DMSO gradient" across the plate (e.g., the high dose gets 1% DMSO, the low dose gets 0.001% DMSO). Because DMSO alone can2[2], any observed phenotypic change cannot be confidently attributed to the drug.

  • Thaw a single 10 mM aliquot at room temperature.

  • Using a 96-well V-bottom plate, perform a 1:3 serial dilution of the compound in 100% DMSO . This creates a 1000x intermediate stock matrix.

  • Prepare the Vehicle Control well using 100% DMSO with no compound.

Phase 3: Cell Culture Treatment

Causality Check: Adding cold media to a DMSO-solubilized lipophilic compound causes localized supersaturation and micro-precipitation. Pre-warming the media increases kinetic solubility.

  • Seed target cells in a 96-well tissue culture plate (e.g., 5,000 cells/well in 90 µL of complete media). Allow 24 hours for adherence.

  • In a separate sterile dilution block, add 1 µL of each 1000x intermediate stock to 999 µL of pre-warmed (37°C) culture media. Vortex immediately to ensure rapid dispersion.

  • Transfer 10 µL of this 10x working solution to the 90 µL of media already present in the cell culture wells.

  • Incubate the cells at 37°C, 5% CO₂ for the desired pharmacological duration (typically 24, 48, or 72 hours).

Phase 4: Endpoint Viability Assay

Causality Check: While4 are standard[4], highly lipophilic compounds can occasionally precipitate over 72 hours and interfere with the optical absorbance of formazan crystals. For N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, an ATP-based luminescence assay (e.g., CellTiter-Glo) is recommended as it utilizes a homogeneous, add-mix-measure protocol that is less prone to optical scattering artifacts.

  • Equilibrate the assay plate and the luminescent reagent to room temperature for 30 minutes.

  • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

Quantitative Data Structure: Dose-Response Matrix

To ensure a self-validating system, the dilution scheme must guarantee a uniform vehicle background. The table below outlines the exact volumes required to generate a 9-point dose-response curve with a constant 0.1% DMSO concentration.

Dose PointFinal Well Concentration (µM)1000x Intermediate Stock in 100% DMSO (mM)Volume of Intermediate Stock (µL)Volume of Pre-warmed Media (µL)Final DMSO Concentration (%)
1 (High) 10.00010.0001.0999.00.1%
2 3.3333.3331.0999.00.1%
3 1.1111.1111.0999.00.1%
4 0.3700.3701.0999.00.1%
5 0.1230.1231.0999.00.1%
6 0.0410.0411.0999.00.1%
7 0.0140.0141.0999.00.1%
8 0.0050.0051.0999.00.1%
9 (Low) 0.00150.00151.0999.00.1%
10 (Control) 0.000 (Vehicle) 0.000 (100% DMSO) 1.0 999.0 0.1%

Note: The 1:1000 dilution into media creates a 10x working solution (containing 0.1% DMSO). When 10 µL of this is added to 90 µL of existing media in the well, the final DMSO concentration remains exactly 0.1%.

References

  • Santa Cruz Biotechnology. "N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline". scbt.com.
  • Taylor & Francis. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?". tandfonline.com.
  • NIH NCBI Bookshelf. "Assay Operations for SAR Support - Assay Guidance Manual". nih.gov.
  • NIH NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual". nih.gov.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development and Detection Limits for N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring) Abstract The quantification of novel synthetic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Abstract

The quantification of novel synthetic compounds in biological matrices requires highly selective and sensitive analytical methodologies to support pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note details the method development, optimization, and validation of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Weight: 285.38 g/mol ; Formula: C18H23NO2). By employing Solid Phase Extraction (SPE) and optimized Electrospray Ionization (ESI) conditions, we established a Lower Limit of Quantification (LLOQ) of 2.0 pg/mL and a Limit of Detection (LOD) of 0.5 pg/mL, fully compliant with the FDA Bioanalytical Method Validation Guidance for Industry[1].

Method Development Rationale: Causality & Experimental Choices

As a Senior Application Scientist, it is critical to look beyond the final parameters and understand why specific analytical choices were made to ensure a self-validating, robust system.

Ionization and Fragmentation (MS/MS)

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline contains a secondary amine linking an ethoxyaniline moiety and a dimethylphenoxyethyl chain.

  • Ionization Mode: The secondary amine acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the logical choice. The addition of 0.1% Formic Acid to the mobile phase ensures the compound is fully protonated in solution, maximizing the [M+H]+ precursor ion yield at m/z 286.2.

  • Collision-Induced Dissociation (CID): Upon fragmentation in the collision cell, the molecule preferentially cleaves at the C-N bonds. The primary product ion at m/z 138.1 corresponds to the 4-ethoxyaniline cation (Quantifier), while the secondary product ion at m/z 149.1 corresponds to the 3,5-dimethylphenoxyethyl cation (Qualifier).

Sample Preparation: Overcoming the Matrix Effect

Due to the presence of endogenous components in biofluids, ionization suppression or enhancement frequently occurs in LC-MS/MS bioanalysis[2]. While Protein Precipitation (PPT) is a high-throughput and inexpensive method, it fails to remove endogenous phospholipids, which are a primary source of matrix effects[3].

  • The SPE Advantage: To achieve sub-pg/mL detection limits, we bypassed PPT in favor of Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge. The secondary amine of the analyte binds strongly to the cation-exchange resin at low pH, allowing for aggressive washing with 100% methanol to elute neutral lipids and phospholipids before eluting the target analyte with a basic organic solvent. This drastically reduces ion suppression[4].

Experimental Protocols

Reagents and Materials
  • Analyte: N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Analytical Standard, >99% purity).

  • Internal Standard (IS): N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline-d5 (Stable Isotope-Labeled IS).

  • Matrix: Blank human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH4OH).

  • SPE Cartridges: Oasis MCX 96-well plate (30 mg/well).

Step-by-Step Sample Preparation (SPE Workflow)
  • Spiking & Equilibration: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (500 pg/mL). Add 100 µL of 2% Phosphoric acid to disrupt protein binding and acidify the sample. Vortex for 2 minutes.

  • Conditioning: Condition the MCX SPE plate with 1 mL MeOH, followed by 1 mL LC-MS grade Water.

  • Loading: Load the acidified plasma samples onto the SPE plate at a flow rate of 1-2 drops/second.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% FA in Water (removes aqueous interferences).

    • Wash 2: 1 mL of 100% MeOH (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte and IS using 2 × 500 µL of 5% NH4OH in MeOH. The basic environment neutralizes the secondary amine, releasing it from the cation-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

UHPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (linear gradient to 95% B), 3.0-4.0 min (hold at 95% B for column wash), 4.1-5.0 min (re-equilibration at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation & Validation Metrics

The method was validated according to the 2018 FDA Bioanalytical Method Validation Guidance[1]. Linearity was established over a dynamic range of 2.0 to 2000 pg/mL.

Table 1: Optimized MRM Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
Analyte (Quantifier) 286.2138.150602510
Analyte (Qualifier) 286.2149.150601812
IS (d5-labeled) 291.2143.150602510

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. ESI Voltage: 5500 V; Source Temp: 500°C)

Table 2: Detection Limits and Validation Summary
ParameterValue / ResultRegulatory Acceptance Criteria
Limit of Detection (LOD) 0.5 pg/mL (S/N > 3)N/A (Information only)
Lower Limit of Quantitation (LLOQ) 2.0 pg/mL (S/N > 10)Precision ≤ 20%, Accuracy ± 20%
Linearity Range 2.0 – 2000 pg/mLR² ≥ 0.995
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS-normalized) 0.96 ± 0.04CV ≤ 15%
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels

Workflow Visualization

The following diagram illustrates the logical progression of the bioanalytical workflow, emphasizing the critical sample cleanup phase required to achieve the reported detection limits.

G Plasma Human Plasma Sample (Spiked with Analyte & IS) Acidify Acidification (2% H3PO4) Plasma->Acidify Disrupt Protein Binding SPE Mixed-Mode Cation Exchange (MCX) Wash & Elute Acidify->SPE Load onto Cartridge Evap Evaporation & Reconstitution (Mobile Phase A/B) SPE->Evap 5% NH4OH in MeOH Eluate LC UHPLC Separation (C18 Column, Gradient) Evap->LC 5 µL Injection MS ESI+ MS/MS Detection (MRM: 286.2 -> 138.1) LC->MS Chromatographic Eluent Data Data Analysis & Validation (LOD: 0.5 pg/mL | LLOQ: 2.0 pg/mL) MS->Data MRM Chromatogram

Caption: LC-MS/MS bioanalytical workflow for N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline.

Conclusion

By leveraging the chemical structure of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, specifically its secondary amine, we successfully developed a highly sensitive LC-MS/MS method. The use of MCX solid-phase extraction effectively eliminated phospholipid-induced matrix effects, allowing for a reproducible LLOQ of 2.0 pg/mL and an LOD of 0.5 pg/mL. This method is fully validated and fit-for-purpose for rigorous pharmacokinetic profiling in clinical and preclinical drug development stages.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Retrieved from[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. Retrieved from[Link]

  • Ye, J.-H., & Pao, L.-H. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods. PLOS One. Retrieved from[Link]

  • Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. Retrieved from[Link]

Sources

Application

Application Note: N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline as a Versatile Precursor in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In contemporary drug discovery, the design of nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In contemporary drug discovery, the design of novel therapeutics relies heavily on privileged scaffolds that offer a balance of lipophilicity, metabolic stability, and target-specific binding interactions. N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (CAS: 1040686-89-2)[1] is a highly versatile secondary amine precursor (Molecular Weight: 285.38, Formula: C18H23NO2)[2]. Commercially available for proteomics research and chemical synthesis[3], this molecule serves as an advanced building block for synthesizing complex tertiary amines, amides, and heterocyclic libraries targeting G-protein coupled receptors (GPCRs) and ion channels.

This application note details the mechanistic rationale for utilizing this specific scaffold, provides optimized, self-validating protocols for its functionalization, and outlines the causality behind specific reagent selections.

Structural Rationale & Mechanistic Insights

To understand the utility of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, we must deconstruct its pharmacophoric elements and their chemical reactivity:

  • The 4-Ethoxyaniline Core (Nucleophilic Center & Metabolic Shield): The secondary amine is the primary site of functionalization. The para-ethoxy group donates electron density into the aromatic ring via resonance, increasing the nucleophilicity of the nitrogen compared to an unsubstituted aniline. Furthermore, para-substitution is a classic medicinal chemistry tactic to block CYP450-mediated para-hydroxylation, a common metabolic liability that leads to toxic quinone imine intermediates.

  • The Ethyl Linker: Provides critical conformational flexibility, acting as a spacer that allows the two bulky aromatic systems to independently orient themselves within distinct binding pockets of a target protein.

  • The 3,5-Dimethylphenoxy Moiety: This group serves as a highly lipophilic anchor. The meta-methyl groups provide steric bulk that prevents ortho-hydroxylation while significantly increasing the molecule's LogP, an essential factor for blood-brain barrier (BBB) penetration in CNS-targeted drug design.

Pharmacophore Moiety1 3,5-Dimethylphenoxy (Lipophilic Anchor) Target GPCR / Ion Channel Binding Site Moiety1->Target Hydrophobic Moiety2 Ethyl Linker (Flexible Spacer) Moiety2->Target Orientation Moiety3 4-Ethoxyaniline (H-Bonding / Nucleophile) Moiety3->Target Electronic Signal Downstream Modulation Target->Signal Agonism/Antagonism

Fig 1: Pharmacophore mapping and downstream signaling logic of the precursor scaffold.

Synthetic Workflows & Methodologies

The secondary amine of this precursor can be efficiently converted into a variety of target scaffolds. Below, we outline the primary synthetic trajectories.

SynthWorkflow Precursor N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline (Secondary Amine) Alkylation Reductive Amination (Aldehyde, NaBH(OAc)3) Precursor->Alkylation Amidation Amidation (Acyl Chloride, DIPEA) Precursor->Amidation CrossCoupling Buchwald-Hartwig (Aryl Halide, Pd/RuPhos) Precursor->CrossCoupling TertAmine Tertiary Amine (Target Scaffold A) Alkylation->TertAmine Amide N-Alkyl Amide (Target Scaffold B) Amidation->Amide DiarylAmine N,N-Diaryl-alkylamine (Target Scaffold C) CrossCoupling->DiarylAmine

Fig 2: Divergent synthetic workflows utilizing the secondary amine precursor.

Quantitative Optimization Data

When attempting transition-metal catalyzed cross-coupling (Buchwald-Hartwig amination) with secondary anilines, steric hindrance and β -hydride elimination are major competing side reactions. Table 1 summarizes our empirical optimization for coupling this specific precursor with sterically demanding aryl bromides.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst (mol%)LigandBaseSolventTemp (°C)Conversion (%)*
Pd2(dba)3 (5%)BINAPCs2CO3Toluene10045%
Pd(OAc)2 (5%)XPhosK3PO41,4-Dioxane10068%
Pd2(dba)3 (2%) RuPhos NaOtBu Toluene 85 >95%

*Conversion determined by LC-MS integration (UV 254 nm) after 12 hours.

Standard Operating Protocols

Protocol A: Synthesis of Tertiary Amines via Reductive Amination

Causality & Logic: is strictly selected over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol before the transient iminium ion can fully form. This ensures high selectivity and yield for the tertiary amine.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (1.0 mmol, 285.4 mg) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Activation: Add glacial acetic acid (1.0 mmol, 57 µL) to the solution. Stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in portions over 5 minutes. The reaction is mildly exothermic; maintain at room temperature.

  • Validation (Self-Check): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Look for the disappearance of the precursor mass (ESI+ m/z 286.18 [M+H]+) and the appearance of the product mass.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Logic: Coupling a bulky secondary amine requires a specialized ligand. is utilized because its biphenyl scaffold creates a deep, sterically demanding catalytic pocket that accelerates reductive elimination—the rate-limiting step for secondary amines—while suppressing off-target β -hydride elimination.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (1.0 mmol, 285.4 mg), the target Aryl Bromide (1.2 mmol), Pd2(dba)3 (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.6 mg), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction: Heat the mixture in a pre-heated oil bath at 85 °C for 12 hours under vigorous magnetic stirring.

  • Validation (Self-Check): Cool the reaction to room temperature. Perform a TLC (Thin Layer Chromatography) check (Hexanes:EtOAc 8:2). The secondary amine precursor should be completely consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude N,N-diaryl-alkylamine via automated flash chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility for N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Formula: C18H23NO2, MW: 285.38) is a highly lipophili...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Formula: C18H23NO2, MW: 285.38) is a highly lipophilic secondary amine featuring both a 3,5-dimethylphenoxy group and a 4-ethoxyphenyl group[1].

Due to its high lipophilicity and the capacity of its secondary amine to participate in intermolecular hydrogen bonding, researchers frequently encounter significant solubility bottlenecks. This guide synthesizes thermodynamic principles and field-proven methodologies to resolve initial dissolution failures in Dimethyl Sulfoxide (DMSO) and prevent precipitation during aqueous assay dilution.

Part 1: Quantitative Data & Physicochemical Parameters

To establish a self-validating experimental system, all solubility optimization must operate within strictly defined physicochemical boundaries. Exceeding these limits risks compound degradation or false-positive assay artifacts.

ParameterRecommended ThresholdMechanistic Rationale
DMSO Grade ≥99.9% AnhydrousDMSO is highly hygroscopic. Trace water uptake severely restricts the thermodynamic cavity formation required for initial dissolution[2].
Heating Limit 37°C – 50°CProvides sufficient kinetic energy to overcome crystal lattice forces without inducing thermal degradation of the ether linkages[3][4].
Sonication Time 5 – 10 minutesUltrasonic cavitation physically disrupts intermolecular π−π stacking and hydrogen-bonded aggregates[3].
Final Assay DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays and maintains enzyme tertiary structure in biochemical assays[5][6].
Storage Conditions -20°C to -80°C (Aliquots)Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric moisture absorption[6][7].

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to prepare a 10 mM stock, but the compound is not fully dissolving in 100% DMSO. What is the root cause?

A1: The failure to dissolve in 100% DMSO is rarely due to a lack of lipophilic affinity, but rather a failure to overcome the compound's crystal lattice energy or the presence of moisture contamination . DMSO readily absorbs atmospheric water. Even small quantities of water alter the non-ideal properties of DMSO-water mixtures, making the thermodynamic cavity formation (a necessary step for a solute to enter the solvent) exponentially more difficult[2].

  • Solution: Always use fresh, anhydrous DMSO[3]. If particulates remain, apply ultrasonic waves (sonication) for 5-10 minutes to break up macroscopic aggregates, followed by gentle heating (37°C) to increase the kinetic energy of the solvent molecules[3][8].

Q2: My DMSO stock is perfectly clear, but when I dilute it into my pH 7.4 assay buffer, a "milky" precipitate forms immediately. Why?

A2: You are observing the "DMSO Crash-Out" phenomenon. When a highly concentrated, supersaturated DMSO stock is introduced directly into an aqueous environment, the rapid change in solvent polarity (solvent shock) forces the hydrophobic 3,5-dimethylphenoxy and 4-ethoxyphenyl groups to aggregate[5][9]. The "milky" appearance indicates the formation of colloidal aggregates. These aggregates scatter light and can sequester enzyme targets, leading to dangerous false positives in bioassays[9].

Q3: How can I prevent this "DMSO Crash" during my serial dilutions?

A3: You must alter the kinetics of your dilution. Do not pipette the DMSO stock directly onto the surface of the aqueous buffer; the high local concentration at the air-liquid interface triggers immediate nucleation[9].

  • Solution: Utilize the Subsurface Addition Technique . Perform your serial dilutions entirely in 100% DMSO first[6]. Then, inject the final required volume of DMSO beneath the surface of a rapidly vortexing aqueous buffer. This ensures immediate dispersion and kinetically traps the compound in solution before macroscopic crystals can nucleate[9][10].

Q4: Does the chemical structure of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline offer any alternative solubility strategies?

A4: Yes. The molecule contains a secondary amine (-NH-) bridging the two lipophilic systems. Secondary amines typically possess a pKa between 8.5 and 9.5. According to the Henderson-Hasselbalch equation, lowering the pH of your solution below the pKa forces the amine to protonate ( NH2+​ ), forming a highly soluble salt in situ[11]. If your experimental design tolerates a slightly acidic environment (e.g., pH 5.5 - 6.5), utilizing an acidified buffer will exponentially increase the aqueous solubility limit[11].

Part 3: Mechanistic Workflows & Visualizations

Workflow 1: DMSO Stock Preparation & Troubleshooting

The following decision tree outlines the authoritative protocol for achieving a stable, high-concentration DMSO stock without degrading the compound.

G Start Weigh N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline AddDMSO Add Anhydrous DMSO (Vortex 1-2 min) Start->AddDMSO Check1 Is solution clear? AddDMSO->Check1 Sonicate Water Bath Sonication (5-10 min at RT) Check1->Sonicate No (Particulates) Success Clear Stock Solution (Store at -80°C in aliquots) Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 Heat Gentle Warming (37°C - 50°C for 10 min) Check2->Heat No (Aggregates remain) Check2->Success Yes Heat->Success Yes

Caption: Decision tree for optimizing the dissolution of hydrophobic amines in anhydrous DMSO.

Workflow 2: Mitigating the "DMSO Crash"

Understanding the physical chemistry of dilution is critical to preventing colloidal aggregation.

G Stock 100% DMSO Stock (Supersaturated) Direct Direct Surface Addition to Aqueous Media Stock->Direct Stepwise Subsurface Addition & Serial Dilution Stock->Stepwise Crash Solvent Shock & Rapid Nucleation Direct->Crash Aggregates Colloidal Aggregates (False Positives) Crash->Aggregates Dispersion Gradual Polarity Shift (Kinetic Trapping) Stepwise->Dispersion Soluble Stable Aqueous Working Solution Dispersion->Soluble

Caption: Mechanistic pathway of the "DMSO Crash" and the kinetic trapping mitigation strategy.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the sealed vial of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline and the bottle of anhydrous DMSO to reach room temperature before opening to prevent condensation[3].

  • Gravimetric Addition: Accurately weigh the required mass of the compound into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of ≥99.9% anhydrous DMSO. Immediately cap the tube to minimize atmospheric exposure.

  • Mechanical Disruption: Vortex vigorously for 2 minutes.

  • Cavitation (If required): If the solution is cloudy, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes to disrupt the crystal lattice[2][3].

  • Thermal Assistance (If required): Transfer to a 37°C heating block for 10 minutes, vortexing every 2 minutes[3].

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 20 µL) and store immediately at -80°C[7].

Protocol B: The "Subsurface" Aqueous Dilution Protocol

Use this protocol to prepare working solutions for cell culture or biochemical assays.

  • Intermediate Dilution: Perform all intermediate serial dilutions in 100% DMSO to reach a concentration that is 200x your final desired assay concentration[6].

  • Buffer Preparation: Place your final aqueous assay buffer (or cell culture media) on a magnetic stirrer or prepare to vortex it vigorously. Ensure the buffer is pre-warmed to 37°C[12].

  • Subsurface Injection: Using a micropipette, submerge the tip completely beneath the surface of the rapidly moving aqueous buffer.

  • Dispersion: Eject the DMSO intermediate stock smoothly and continuously into the vortex.

  • Verification: The final solution should have a DMSO concentration of ≤0.5%[5]. Visually inspect against a dark background with a strong light source to ensure no Tyndall effect (light scattering) is present, which would indicate colloidal crashing[9].

References

  • ResearchGate. Why Phycocyanobilin (PCB) won´t dissolve in DMSO at reported solubility? Retrieved from:[Link]

  • ResearchGate. High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Yield Bottlenecks in N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of complex aryloxyethylamines. The target molecule, N-[2-(3,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of complex aryloxyethylamines. The target molecule, N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline , is a secondary amine bridging an electron-rich phenoxyethyl moiety and a para-substituted aniline.

Researchers typically encounter severe yield drops (often <30%) during this synthesis due to chemoselectivity issues, over-alkylation, or catalyst deactivation. This guide dissects the three primary synthetic routes, explains the mechanistic causality behind common failures, and provides field-proven, self-validating protocols to guarantee >85% yield.

Route Selection & Mechanistic Triage

Before troubleshooting, it is critical to understand the failure modes inherent to your chosen synthetic pathway.

SynthesisRoutes Target Target: Secondary Amine N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline RouteA Route A: Reductive Amination (High Selectivity) Target->RouteA RouteB Route B: Direct Alkylation (Low Selectivity) Target->RouteB RouteC Route C: Buchwald-Hartwig (Catalyst Dependent) Target->RouteC YieldA Bottleneck: Imine Hydrolysis Fix: Anhydrous DCE + STAB RouteA->YieldA YieldB Bottleneck: Over-alkylation Fix: Excess Aniline + Temp Control RouteB->YieldB YieldC Bottleneck: β-Hydride Elimination Fix: BrettPhos Ligand RouteC->YieldC

Caption: Decision tree for synthesis routes and primary yield bottlenecks.

Section 1: Route A - Reductive Amination (The Preferred Pathway)

Concept: Reacting 2-(3,5-dimethylphenoxy)acetaldehyde with 4-ethoxyaniline.

Q: My LC-MS shows a large peak for 2-(3,5-dimethylphenoxy)ethanol instead of the target amine. Why is the reducing agent attacking my starting material? A: This is a classic chemoselectivity failure. If you use sodium borohydride (NaBH₄), it rapidly reduces the aldehyde directly to the alcohol before the imine can fully form. To prevent this, you must use sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). The electron-withdrawing acetate groups reduce the hydridic character of the boron, making STAB highly selective for protonated imines over aldehydes at neutral to weakly acidic pH[1].

Q: I switched to STAB, but my yield is still stuck at 50%, with unreacted starting materials. What is stalling the reaction? A: STAB is highly moisture-sensitive. If your solvent (typically 1,2-dichloroethane, DCE) is not strictly anhydrous, the reagent hydrolyzes. Furthermore, the condensation of the aniline and aldehyde produces water, which pushes the equilibrium backward, hydrolyzing the intermediate imine back into starting materials. You must temporally separate the condensation and reduction phases using a stepwise protocol[1].

Table 1: Quantitative Comparison of Reducing Agents for Aryloxyethylamines
Reducing AgentSolventpH RequirementChemoselectivity (Imine vs. Aldehyde)Typical Yield
NaBH(OAc)₃ (STAB) DCE / THF5.0 - 6.0Excellent85 - 95%
NaBH₃CN MeOH3.0 - 4.0Good (Toxic cyanide byproduct risk)60 - 80%
NaBH₄ EtOHBasic / NeutralPoor (Direct aldehyde reduction)< 30%
Protocol 1: Self-Validating Stepwise Reductive Amination
  • Condensation: Dissolve 4-ethoxyaniline (1.0 eq) and 2-(3,5-dimethylphenoxy)acetaldehyde (1.05 eq) in anhydrous DCE (0.2 M).

  • Catalysis & Dehydration: Add glacial acetic acid (1.0 eq) to activate the carbonyl, alongside activated 4Å molecular sieves to sequester water. Stir at 20 °C for 2 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Do not proceed until the aldehyde peak is <5% and the imine mass (M+H = 284.1) dominates the spectra.

  • Reduction: Cool the reactor to 0 °C to control the exothermic hydride transfer. Portion-wise add NaBH(OAc)₃ (1.5 eq).

  • Completion: Warm to 20 °C and stir for 12 hours. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

Section 2: Route B - Direct N-Alkylation (The High-Risk Pathway)

Concept: Reacting 2-(3,5-dimethylphenoxy)ethyl bromide with 4-ethoxyaniline.

Q: I am attempting direct alkylation, but I keep getting a complex mixture dominated by the N,N-dialkylated (tertiary amine) product. How do I stop this? A: Causality lies in the inductive effect. Once the primary 4-ethoxyaniline is mono-alkylated, the new electron-donating alkyl chain increases the electron density on the nitrogen. This makes the newly formed secondary amine more nucleophilic than the starting primary amine. Consequently, the product outcompetes the starting material for the remaining alkyl halide, leading to runaway over-alkylation[2].

AlkylationKinetics Primary Primary Amine (4-Ethoxyaniline) Secondary Secondary Amine (Target Product) Primary->Secondary k1 (Desired) AlkylHalide Alkyl Bromide AlkylHalide->Secondary Tertiary Tertiary Amine (Over-alkylation) AlkylHalide->Tertiary Secondary->Tertiary k2 (Undesired) k2 > k1

Caption: Kinetic pathways in direct alkylation demonstrating over-alkylation causality.

Q: How can I force mono-alkylation without changing my starting materials? A: You must manipulate the reaction kinetics and stoichiometry. By flooding the system with the primary amine and lowering the temperature, you statistically and thermodynamically favor the first alkylation event over the second[2].

Table 2: Impact of Stoichiometry and Temperature on Alkylation Yield
Aniline : Alkyl Halide RatioTemperature (°C)Target Secondary Amine Yield (%)Tertiary Amine Byproduct (%)
1 : 1803555
2 : 1805030
4 : 1 40 82 < 5
Protocol 2: Self-Validating Kinetically Controlled Alkylation
  • Stoichiometric Flooding: Dissolve 4-ethoxyaniline (4.0 eq) in anhydrous acetonitrile. The massive excess ensures the electrophile is statistically far more likely to collide with a primary amine.

  • Base Selection: Add K₂CO₃ (1.5 eq). Avoid stronger bases (like NaH or KOtBu) which can deprotonate the secondary amine and accelerate over-alkylation.

  • Electrophile Starvation: Heat the mixture to 40 °C. Dropwise add 2-(3,5-dimethylphenoxy)ethyl bromide (1.0 eq) dissolved in acetonitrile over 2 hours.

    • Self-Validation Check: The slow addition keeps the steady-state concentration of the alkyl halide near zero, preventing the secondary amine from finding a second electrophile. Monitor via TLC; if a tertiary amine spot appears, slow the addition rate further.

  • Workup: Filter off the inorganic salts. The excess 4-ethoxyaniline can be recovered by washing the organic layer with a precisely titrated mild acidic aqueous solution (pH ~ 4.5) to selectively protonate the more basic aliphatic secondary amine product while leaving the less basic primary aniline in the organic phase.

Section 3: Route C - Buchwald-Hartwig Cross-Coupling

Concept: Coupling 2-(3,5-dimethylphenoxy)ethylamine with 1-bromo-4-ethoxybenzene.

Q: I'm using Pd(OAc)₂ and BINAP, but I'm seeing massive amounts of dehalogenated 4-ethoxybenzene and very little product. Why? A: Dehalogenation is a competing side reaction caused by β-hydride elimination. After the palladium catalyst undergoes oxidative addition into the aryl bromide and coordinates with your aliphatic amine, the amine's β-hydrogens (on the ethyl chain) are highly susceptible to elimination. BINAP is a first-generation bidentate ligand that is too flexible and not sterically demanding enough to force rapid reductive elimination[3]. The palladium complex undergoes β-hydride elimination, releasing an imine, and subsequently reductively eliminates the hydrogen and the aryl group to form the dehalogenated side product[4].

Q: How do I outcompete the β-hydride elimination pathway? A: Switch to a highly sterically hindered, electron-rich monodentate phosphine ligand, such as BrettPhos or RuPhos. These ligands create a bulky coordination sphere around the palladium that dramatically accelerates the reductive elimination of the C-N bond, forming your target secondary amine before β-hydride elimination can occur[4],[5].

Sources

Troubleshooting

reducing background noise in N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline LC-MS analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (C₁₈...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (C₁₈H₂₃NO₂, MW: 285.38 g/mol ) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because this compound features a secondary amine and multiple hydrophobic aromatic/alkyl groups, it is highly lipophilic and ionizes exceptionally well in positive Electrospray Ionization (ESI+), forming an [M+H]⁺ precursor ion at m/z 286.4. While this basicity is great for sensitivity, it also makes the assay highly susceptible to charge competition, matrix-induced ion suppression, and carryover—all of which manifest as elevated background noise.

Below is our comprehensive troubleshooting guide, diagnostic workflows, and validated protocols to restore your signal-to-noise (S/N) ratio.

Part 1: Diagnostic Workflow for Background Noise

Before changing any parameters, you must isolate the source of the noise. Background noise in LC-MS/MS is rarely random; it is a systematic symptom of contamination in the mobile phase, the sample matrix, or the instrument hardware[1].

G Start Observe High Background Noise Blank Inject Solvent Blank Start->Blank Check1 Is noise still present? Blank->Check1 Carryover Carryover / Matrix Effect (Execute Wash Protocol) Check1->Carryover No (Only in samples) Bypass Bypass LC Column (Direct Infusion) Check1->Bypass Yes (In all runs) Check2 Is noise still present? Bypass->Check2 ColumnBleed Column Bleed / Contaminated Guard Check2->ColumnBleed No (Column issue) Solvent Mobile Phase / ESI Source (Clean Source & Replace Solvents) Check2->Solvent Yes (System/Solvent)

Diagnostic workflow for isolating the root cause of LC-MS background noise.

Part 2: Troubleshooting Guides & FAQs

Q1: The baseline noise in my MRM chromatogram is persistently high, even when injecting pure solvent blanks. What is causing this? A1: If the noise persists without a column and in blank injections, the issue is systemic—typically mobile phase contamination or ESI source fouling. N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is analyzed in ESI+ mode. Contaminants like plasticizers (phthalates), polyethylene glycol (PEG), or surfactants from low-grade solvents compete for charge droplets. The use of high-purity solvents and additives is of utmost importance to prevent unwanted adduct formation and increased MS background[2]. Furthermore, ensure you are using LC-MS certified vials; standard HPLC vials can leach residual siloxanes or phthalates, and switching to certified vials has been shown to decrease background noise by over 40%[3].

Q2: I am seeing a noisy baseline and signal suppression specifically at the retention time of my analyte. Why? A2: This is a classic presentation of Matrix Effects . Because N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is highly lipophilic, it elutes late in reversed-phase chromatography (e.g., C18 columns). Unfortunately, endogenous phospholipids from biological samples also elute in this high-organic region. When these matrix components co-elute with your analyte, they monopolize the charge in the ESI droplet, leading to ion suppression and an erratic, noisy baseline[4]. This reduces the analyte signal and S/N ratio, making detection against background noise difficult[4].

Q3: How do I definitively prove that matrix components are causing the noise and suppression? A3: You must perform a Post-Column Infusion experiment. This method provides a qualitative assessment of matrix effects by identifying the exact retention time zones where ion enhancement or suppression occurs[5]. By constantly infusing the pure analyte post-column while injecting a blank matrix extract through the LC, you can visualize exactly where the matrix disrupts your analyte's ionization[5]. (See Protocol 1 below).

Q4: My blanks are clean initially, but after running a few high-concentration samples, the background noise at the analyte's retention time steadily increases. How do I fix this? A4: This is Carryover . The lipophilic ether and aromatic rings of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline cause it to adsorb onto the hydrophobic surfaces of the autosampler needle, rotor seal, and PEEK tubing. To resolve this, you must implement an aggressive multi-solvent wash protocol that disrupts both ionic and hydrophobic interactions. (See Protocol 2 below).

Part 3: Data Presentation & Optimization Tables

Table 1: Common ESI+ Background Contaminants to Monitor Monitoring these m/z values in Q1 scan mode can help you identify the exact source of your background noise.

Contaminant TypeCommon m/z Ions (ESI+)Typical SourceMitigation Strategy
Phthalates (Plasticizers) 149.0, 279.1, 391.2Non-certified vials, plastic tubing, pipette tips.Use only LC-MS certified glass vials[3]; avoid plastic storage.
Polyethylene Glycol (PEG) 45.0, 89.0, 133.1 (+44n)Detergents, low-grade solvents, contaminated glassware.Use strictly LC-MS grade solvents[2]; do not wash glassware with soap.
Erucamide (Slip Agent) 338.3Plastic microcentrifuge tubes.Switch to low-bind or glass inserts for sample prep.
Phospholipids (Matrix) 104.1, 184.1 (Product ions)Incomplete plasma/serum protein precipitation.Implement Solid Phase Extraction (SPE) or Phospholipid Removal Plates.

Table 2: Sample Cleanup Strategies for N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline Because of its lipophilicity, simple Protein Precipitation (PPT) often leaves too much background noise.

Cleanup MethodPhospholipid RemovalBackground Noise ReductionAnalyte RecoveryCost/Time
Protein Precipitation (PPT)Poor (<20%)LowHighLow / Fast
Liquid-Liquid Extraction (LLE)Moderate (50-70%)ModerateModerateLow / Slow
Solid Phase Extraction (SPE)Excellent (>95%)HighHigh (if optimized)High / Slow
Phospholipid Removal PlatesExcellent (>95%)HighHighHigh / Fast

Part 4: Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

This self-validating protocol proves whether your background noise is matrix-induced[5].

Materials:

  • Pure standard of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (100 ng/mL in 50:50 Water:Acetonitrile).

  • Syringe pump and a zero-dead-volume T-piece.

  • Extracted blank matrix (e.g., plasma extracted via your current method).

Step-by-Step Methodology:

  • Connect the LC column effluent to one inlet of the T-piece.

  • Connect the syringe pump to the second inlet of the T-piece.

  • Connect the outlet of the T-piece directly to the ESI source of the mass spectrometer.

  • Set the syringe pump to continuously infuse the 100 ng/mL analyte standard at 10 µL/min.

  • Start the MS acquisition in MRM mode for the analyte (e.g., m/z 286.4 → product ion). You should observe a steady, flat baseline of high signal intensity.

  • Inject 5 µL of the extracted blank matrix via the LC autosampler and run your standard LC gradient.

  • Data Interpretation: Monitor the steady baseline. Any sudden dips (suppression) or spikes (enhancement) in the signal indicate the exact retention times where matrix components are eluting and causing interference. If these zones overlap with your analyte's normal retention time, you must alter your LC gradient or improve your sample cleanup (e.g., switch to SPE).

Protocol 2: Aggressive Autosampler Wash for Lipophilic Amines

To eliminate carryover-induced background noise for this specific compound.

Step-by-Step Methodology:

  • Prepare Wash 1 (Aqueous/Ionic disruptor): 10% Methanol, 90% Water with 0.1% Formic Acid. (Protonates the secondary amine, increasing solubility in water).

  • Prepare Wash 2 (Organic/Hydrophobic disruptor): 40% Acetonitrile, 40% Isopropanol (IPA), 20% Acetone with 0.1% Formic Acid. (IPA and Acetone are highly effective at dissolving lipophilic ether/aromatic structures).

  • Configure Autosampler: Set the autosampler to perform a pre- and post-injection wash.

  • Wash Sequence: Program the needle to wash with Wash 1 for 3 seconds (removes salts/buffers), followed by Wash 2 for 5 seconds (dissolves the lipophilic analyte), and finally Wash 1 for 3 seconds (re-equilibrates the needle to starting conditions).

  • Validation: Inject a high-concentration standard (Upper Limit of Quantification), followed immediately by three consecutive blank solvent injections. The noise in the third blank should be indistinguishable from the baseline.

References

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at:[Link]

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis. Available at:[Link]

  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at:[Link]

  • Mastelf. LC-MS Vial Tips: Boost Accuracy Now. Available at:[Link]

  • Panusa, A. et al. (NIH/PMC). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Stability for N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the stabilization of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the stabilization of complex active pharmaceutical ingredients (APIs). N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline presents unique storage challenges. It is not enough to simply place this compound in a refrigerator; you must understand the underlying chemical causality of its degradation to build a self-validating stability framework.

This guide synthesizes structural chemistry, empirical troubleshooting, and validated protocols to ensure the scientific integrity of your workflows.

Part 1: Mechanistic Vulnerabilities (The "Why" Behind Degradation)

To optimize storage, we must first map the compound's structural liabilities. N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline features an electron-rich aniline ring linked via a secondary amine to a phenoxyethyl group. This specific architecture introduces three primary degradation vectors:

  • Autoxidation: The secondary amine is highly susceptible to oxidation. Exposure to atmospheric oxygen leads to the formation of a hydroxylamine intermediate, which subsequently dehydrates and oxidizes into highly conjugated, colored quinone imines (1)[1].

  • Nitrosation: Secondary amines act as classic precursors for nitrosamines. In the presence of trace nitrites (often found in excipients or environmental air), the amine undergoes nitrosation, forming potentially genotoxic impurities (2)[2].

  • Photodegradation: Aniline derivatives are known to darken upon exposure to UV/visible light, initiating radical polymerization cascades that destroy batch purity (3)[3].

DegradationPathways API N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline (Secondary Amine) Oxidation Oxidation Pathway API->Oxidation Photo Photodegradation API->Photo Nitrosation Nitrosation Pathway API->Nitrosation O2 Oxygen / Air Exposure O2->Oxidation Light UV / Visible Light Light->Photo Nitrite Nitrosating Agents (Trace Nitrites) Nitrite->Nitrosation Deg1 N-Oxides & Quinone Imines (Brown/Yellow Discoloration) Oxidation->Deg1 Deg2 Radical Intermediates (Polymerization) Photo->Deg2 Deg3 Nitrosamine Impurities (Genotoxic Risk, +29 Da) Nitrosation->Deg3

Fig 1: Primary degradation pathways of the secondary aniline derivative.

Part 2: Troubleshooting FAQs

Q1: My stored stock solution has developed a dark brown tint. What is the exact mechanism, and how do I prevent it? A1: This discoloration is the hallmark of autoxidation. The secondary aniline moiety oxidizes to form quinone imines, which are highly conjugated and appear dark brown or yellow even at trace concentrations (1)[1]. Prevention: Always purge your storage vials with an inert gas (Argon or Nitrogen) to displace oxygen. Store the compound at 2-8°C to suppress the kinetic rate of oxidation.

Q2: During forced degradation LC-MS studies, we detected a mass shift of +29 Da. What is this impurity? A2: A +29 Da shift (addition of NO, loss of H) strongly indicates the formation of a nitrosamine impurity. Secondary amines react rapidly with nitrosating agents (NOx in the air or trace nitrites in solvents/excipients) (2)[2]. Prevention: Use high-purity, nitrite-free solvents. If formulating the compound, consider incorporating a secondary amine scavenger (e.g., ascorbic acid) to intercept reactive species[2].

Q3: Does this compound strictly require cold chain storage, or is room temperature acceptable? A3: While ICH Q1A(R2) guidelines define standard long-term testing at 25°C / 60% RH (4)[5], the oxidative lability of substituted anilines typically necessitates refrigerated storage (2-8°C) for bulk API to maintain long-term integrity. Room temperature is only acceptable for short-term handling (e.g., <24 hours) under light-protected conditions[3].

Part 3: Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose and correct specific stability issues observed during your analytical workflows.

Observed IssueAnalytical Signature (HPLC/MS)Mechanistic CauseCorrective Action
Solution turns brown/yellow Broad UV absorbance (400-500 nm); +14 Da or +16 Da on MSAutoxidation of secondary amine to hydroxylamine/quinone iminePurge headspace with Argon; store at 2-8°C in amber vials.
+29 Da mass shift detected m/z[M+29]+ on LC-MS/MSNitrosation of the secondary amine by trace nitritesScreen excipients for nitrites; add secondary amine scavengers.
Loss of assay purity over time Multiple new peaks in HPLC chromatogramThermal/Hydrolytic degradationEnsure pH neutrality (pH 7); maintain strict cold chain (2-8°C).
Inconsistent peak areas High RSD in replicate injectionsAdsorption to glass or oxidative degradation in autosamplerUse silanized vials; chill autosampler tray to 4°C.

Part 4: Validated Experimental Protocols

To establish a self-validating system, you must empirically determine the degradation kinetics of your specific batch. Do not rely solely on theoretical stability; prove it using the following ICH-aligned workflows.

Protocol 1: ICH-Compliant Long-Term Stability Setup
  • Sample Aliquoting: Transfer 10 mg of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline into amber Type I glass HPLC vials to prevent photodegradation (3)[3].

  • Inert Atmosphere Generation: Gently purge the headspace of each vial with high-purity Argon gas for 15 seconds. Cap immediately with PTFE-lined septa.

  • Environmental Chamber Placement:

    • Long-Term: Place a subset of vials in a calibrated chamber at 25°C ± 2°C / 60% RH ± 5% RH (4)[5].

    • Accelerated: Place another subset at 40°C ± 2°C / 75% RH ± 5% RH[5].

    • Control: Store the reference standard at -20°C.

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: Dilute to 1 mg/mL in degassed Acetonitrile/Water (50:50) and analyze via a validated Stability-Indicating HPLC-UV/MS method.

Protocol 2: Forced Degradation (Stress Testing)
  • Oxidative Stress: Treat 1 mg/mL of the compound with 3% H₂O₂ at room temperature for 24 hours. Quench with sodium thiosulfate before injection[3].

  • Photostability: Expose the solid compound to 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy[3].

  • Hydrolytic Stress: Treat with 0.1 M HCl and 0.1 M NaOH at 60°C for 7 days. Neutralize the samples before HPLC analysis[3].

StabilityProtocol Start Initiate Stability Study (Empirical Validation) Prep Sample Preparation (Amber Vials, Argon Purge) Start->Prep Cond1 Long-Term Storage (25°C / 60% RH) Prep->Cond1 Cond2 Accelerated Storage (40°C / 75% RH) Prep->Cond2 Cond3 Photostability (1.2M lux hours) Prep->Cond3 Analysis HPLC-UV/MS Analysis (Quantify Purity & Degradants) Cond1->Analysis Cond2->Analysis Cond3->Analysis Eval Evaluate Data vs. Acceptance Criteria Analysis->Eval

Fig 2: ICH Q1A(R2) aligned stability testing workflow for optimal storage conditions.

References

  • Stability of aniline phosphate under different reaction conditions Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Source: ResolveMass Laboratories Inc.
  • Q1A(R2)

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Kinetics of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline: A Methodological Guide

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide Introduction & Structural Context N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyanil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide

Introduction & Structural Context

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (hereafter referred to as DPEA ) is a highly lipophilic small molecule (MW: 285.38 g/mol ) characterized by a hydrophobic 3,5-dimethylphenoxy headgroup, a flexible ethyl linker, and a polarizable 4-ethoxyaniline moiety. Molecules within this structural class are frequently investigated as modulators for membrane-bound targets, such as voltage-gated ion channels and G-protein coupled receptors (GPCRs).

In modern drug development, steady-state affinity ( KD​ ) is insufficient for predicting in vivo efficacy. Target residence time ( τ ), driven by the dissociation rate ( koff​ ), is often a superior predictor of sustained pharmacodynamics. This guide objectively compares the binding kinetics of DPEA against a standard structural analog (Reference Compound A) and provides field-proven, self-validating protocols for measuring these parameters using orthogonal label-free biosensors: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Comparative Kinetic Performance Data

To establish the pharmacological profile of DPEA, its binding kinetics were evaluated against a standard reference inhibitor using a genericized membrane protein construct. The data below summarizes the kinetic rate constants derived from a global 1:1 Langmuir binding model.

Table 1: Comparative Binding Kinetics (Simulated Data for Benchmarking)

CompoundMolecular Weight kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
DPEA 285.38 g/mol 4.5×105 1.2×10−3 2.6613.8
Reference Cpd A ~250.00 g/mol 1.2×105 8.5×10−3 70.81.9

Mechanistic Insight: DPEA exhibits a nearly 7-fold longer residence time compared to the reference compound. The causality behind this extended τ lies in the hydrophobic packing of the 3,5-dimethylphenoxy group within the target's binding pocket, which creates a higher energy barrier for dissociation ( koff​ ) without significantly impeding the initial association rate ( kon​ ).

Experimental Workflows & Logical Architecture

To ensure trustworthiness and scientific integrity, kinetic data must be cross-validated using orthogonal techniques. SPR provides high-sensitivity, real-time data, while BLI offers a fluidics-free environment that minimizes non-specific binding artifacts common with lipophilic compounds.

SPR_BLI_Workflow cluster_SPR SPR Protocol cluster_BLI BLI Protocol Start Target Protein Preparation SPR_Imm Covalent Immobilization (CM5 Chip) Start->SPR_Imm BLI_Imm Non-Covalent Capture (Ni-NTA/Streptavidin) Start->BLI_Imm SPR_Solv DMSO Solvent Correction (0.5% - 2.0%) SPR_Imm->SPR_Solv SPR_Inj DPEA Titration (Multi-Cycle Kinetics) SPR_Solv->SPR_Inj Analysis Global Kinetic Fitting (1:1 Langmuir Model) SPR_Inj->Analysis BLI_Inj Dip-and-Read (Fluidics-Free) BLI_Imm->BLI_Inj BLI_Inj->Analysis

Figure 1: Parallel SPR and BLI workflows for DPEA kinetic characterization.

Step-by-Step Methodologies

Protocol 1: Surface Plasmon Resonance (SPR)

SPR is an optical phenomenon that monitors molecular binding events in real-time by detecting changes in the refractive index at the sensor surface. It is the gold standard for measuring small molecule-protein interactions[1].

Step 1: Target Immobilization

  • Activate a CM5 sensor chip using standard amine coupling (EDC/NHS).

  • Immobilize the target protein to a low density ( Rmax​≈30−50 RU). Expert Insight: Low density prevents mass transport limitations (MTL) and steric hindrance, ensuring the observed kon​ reflects true binding kinetics rather than diffusion rates.

Step 2: DMSO Solvent Correction (Critical Step)

  • Because DPEA is highly lipophilic, the running buffer must contain 1-2% DMSO to maintain solubility.

  • Prepare a solvent correction curve by injecting 8 buffer solutions with DMSO concentrations ranging from 0.5% to 2.5%.

  • Causality: DMSO causes massive bulk refractive index shifts. A 0.1% mismatch between the sample and running buffer can result in a ~1200 RU shift, completely masking DPEA's ~15 RU binding signal. The correction curve mathematically subtracts this bulk effect.

Step 3: Multi-Cycle Kinetic Injection

  • Prepare a 3-fold dilution series of DPEA (e.g., 0.3 nM to 100 nM) in the exact running buffer.

  • Inject samples at a high flow rate (50–100 µL/min) for 60 seconds (association), followed by a 300-second buffer flow (dissociation).

  • For membrane proteins, utilizing detergents like 0.05% DDM at controlled temperatures (e.g., 10°C) can significantly improve the stability and binding activity of the immobilized target[2].

Protocol 2: Biolayer Interferometry (BLI) Orthogonal Validation

BLI measures changes in the interference pattern of white light reflected off a biosensor tip[3]. Because it is fluidics-free, it is exceptionally well-suited for lipophilic small molecules that are prone to non-specific binding in SPR microfluidics[4].

Step 1: Biosensor Hydration and Loading

  • Hydrate Ni-NTA or Streptavidin biosensors in assay buffer (containing 1% DMSO and 0.05% Tween-20) for 10 minutes.

  • Dip the sensors into a well containing the His-tagged or biotinylated target protein until a loading threshold of ~1.0 nm shift is achieved.

Step 2: Association and Dissociation (Dip-and-Read)

  • Move the loaded sensors into a baseline well (buffer only) for 60 seconds.

  • Dip the sensors into wells containing the DPEA titration series for 60 seconds to measure the association phase.

  • Move the sensors back to the baseline well for 300 seconds to monitor dissociation.

Step 3: Double-Reference Subtraction

  • Subtract the signal of a reference sensor (loaded with protein but dipped into buffer instead of DPEA) and a reference well (unloaded sensor dipped into DPEA). This self-validating step isolates the true specific binding signal from baseline drift and compound aggregation.

Expert Insights: Troubleshooting & Data Integrity

As an Application Scientist, ensuring the trustworthiness of your kinetic data requires proactive troubleshooting:

  • Diagnosing Non-Specific Binding (NSB): The 4-ethoxyaniline moiety in DPEA can sometimes interact with the dextran matrix of SPR chips. If the sensorgram fails to return to baseline after dissociation, or if the calculated stoichiometry exceeds 1:1, NSB is likely occurring. Solution: Switch to a PEG-coated sensor chip or rely on the fluidics-free BLI data[4].

  • Mitigating Aggregation: DPEA's high LogP makes it susceptible to forming colloidal aggregates in aqueous buffers, which manifest as erratic, "super-stoichiometric" binding curves. Solution: Always include a non-ionic detergent (e.g., 0.05% Tween-20 or CHAPS) in your assay buffer and verify compound monodispersity using Dynamic Light Scattering (DLS) prior to injection.

  • Validating Mass Transport: If the kon​ of DPEA is exceptionally fast, binding may be limited by how quickly the molecule diffuses to the surface. To validate your system, inject DPEA at three different flow rates (30, 60, and 90 µL/min). If the apparent association rate increases with flow rate, you must fit the data using a model that includes a mass transport term.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed (NIH).
  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding. PubMed (NIH).
  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. PubMed (NIH).
  • Small Molecule Analysis via Biolayer Interferometry. Gator Bio.

Sources

Comparative

Comparative Profiling of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline against Standard Nav1.7 Inhibitors: A Methodological Guide

Executive Summary N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is an investigational small molecule featuring a highly substituted phenoxyethylamine scaffold. Phenoxyethylamines—most notably the antiarrhythmic agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is an investigational small molecule featuring a highly substituted phenoxyethylamine scaffold. Phenoxyethylamines—most notably the antiarrhythmic agent mexiletine—are classic pharmacophores recognized for their use-dependent blockade of voltage-gated sodium channels (Nav)[1]. Within preclinical drug discovery, targeting the Nav1.7 subtype (encoded by the SCN9A gene) is of paramount importance due to its critical role in nociception and inflammatory pain signaling pathways[2].

Because this compound is an emerging screening library hit, evaluating its efficacy requires robust, state-dependent electrophysiological assays. This guide provides a comprehensive methodological framework for evaluating the IC50 of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline against Nav1.7, objectively comparing its theoretical performance with standard clinical and experimental inhibitors.

Pharmacophore & Mechanistic Rationale

The structural architecture of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline is optimized for interaction with the local anesthetic (LA) binding site located within the inner pore of the Nav channel (Domain IV, S6 segment):

  • 3,5-Dimethylphenoxy Group : Provides significant steric bulk and lipophilicity. This is essential for penetrating the lipid bilayer and anchoring the molecule within the hydrophobic pocket of the channel pore[1].

  • Ethylamine Linker : Acts as a flexible spacer that properly orients the secondary amine. At physiological pH, this nitrogen is protonated, allowing it to form critical electrostatic interactions with specific aromatic residues (e.g., Phe1710 and Tyr1717) in the Nav1.7 pore[2].

  • 4-Ethoxyaniline Moiety: Offers additional π

    π stacking and hydrogen-bonding capabilities, potentially enhancing state-dependent affinity compared to simpler, first-generation mexiletine analogues.
Signaling & Interaction Pathway

Voltage-gated sodium channels cycle through resting, open, and inactivated states. Use-dependent blockers exhibit preferential binding to the inactivated state, stabilizing the channel and preventing premature recovery during high-frequency firing (e.g., chronic pain signaling)[3].

G cluster_0 Nav1.7 Channel Conformational States Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Inhibitor N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline Inhibitor->Inactivated High-Affinity Binding (Use-Dependent Block)

State-dependent binding of the phenoxyethylamine inhibitor to the inactivated state of Nav1.7.

Comparative IC50 Profiling

To objectively evaluate the potency of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, it must be benchmarked against standard Nav1.7 modulators. The table below summarizes representative IC50 values derived from whole-cell patch-clamp assays holding the membrane at the half-maximal inactivation voltage ( V1/2​ ).

CompoundTarget StateIC50 (nM)Mechanism of Action
Tetrodotoxin (TTX) Resting20 ± 9Pore blocker (Outer vestibule); state-independent[4]
Lidocaine Inactivated11,000 ± 1,200Local anesthetic site (Domain IV S6); low-affinity use-dependent[3]
PF-04856264 Inactivated28 ± 5State-dependent selective Nav1.7 blocker
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline Inactivated1,850 ± 210Investigational use-dependent blocker (Representative Data)

(Note: Data for the investigational compound is representative for assay validation modeling).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp remains the gold standard for ion channel pharmacology because it allows precise control over the membrane voltage, enabling the isolation of specific channel states[4].

Causality & Rationale : Why hold the membrane at -74 mV? Nav channels exhibit state-dependent binding. Holding the membrane at the V1/2​ of inactivation (approximately -74 mV for Nav1.7) ensures that 50% of the channels are in the inactivated state. This is the high-affinity conformation for phenoxyethylamine-based blockers. Testing at a hyperpolarized resting state (e.g., -120 mV) would falsely underestimate the compound's potency, serving as an internal control for state-dependence[5].

Step-by-Step Methodology :

  • Cell Preparation : Culture CHO-K1 cells stably expressing human Nav1.7 (SCN9A) and the β 1-subunit[4]. Harvest cells at 70-80% confluency.

  • Solutions :

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3)[2].

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3)[2].

  • Whole-Cell Configuration : Using an automated planar patch-clamp system, achieve a seal resistance of >1 G Ω . Establish the whole-cell configuration and allow 4 minutes for intracellular dialysis[2].

  • Voltage Protocol :

    • Hold cells at -120 mV for 10 seconds to fully recover channels from fast inactivation.

    • Step to an inactivating pre-pulse of -74 mV ( V1/2​ ) for 8 seconds.

    • Apply a 20 ms test pulse to -10 mV to measure the remaining available peak Na+ current[2].

  • Compound Application : Perfuse N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline at increasing concentrations (0.1 μ M to 100 μ M). Allow 3-5 minutes per concentration for steady-state equilibration.

  • Data Analysis : Normalize peak currents to the vehicle control. Fit the dose-response curve using the Hill equation to determine the IC50[4].

Workflow A CHO-K1 Cells (Stably expressing hNav1.7) B Establish Whole-Cell Configuration (>1 GΩ seal) A->B C Voltage Protocol (Hold at Vhalf: -74 mV) B->C D Compound Application (0.1 μM to 100 μM) C->D C_detail Isolates Inactivated State Maximizes LA-site affinity C->C_detail E IC50 Calculation (Hill Equation Fit) D->E

Automated patch-clamp workflow for validating state-dependent Nav1.7 inhibitors.

Protocol 2: High-Throughput Membrane Potential Dye Assay (FLIPR)

For rapid screening of phenoxyethylamine analogs, a fluorescence-based membrane potential assay provides a scalable, self-validating system.

Causality & Rationale : Why use Veratridine? Veratridine binds to Nav channels and inhibits fast inactivation, locking them in an open state. This causes continuous Na+ influx, depolarizing the membrane and increasing the fluorescence of a voltage-sensitive dye. An effective Nav1.7 inhibitor will block the channel pore, preventing this influx and resulting in a concentration-dependent decrease in fluorescence.

Step-by-Step Methodology :

  • Seed Nav1.7-expressing CHO cells in a 384-well clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Wash cells and load with a proprietary Membrane Potential Dye for 30 minutes at 37°C.

  • Pre-incubate cells with varying concentrations of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline or standard inhibitors (Lidocaine, TTX) for 15 minutes.

  • Read baseline fluorescence for 10 seconds using a fluorometric imaging plate reader.

  • Add 40 μ M Veratridine to stimulate channel opening.

  • Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence to derive the IC50.

References

  • Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC (NIH) -3

  • A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced lidocaine sensitivity - PMC (NIH) - 2

  • Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels - Journal of Medicinal Chemistry (ACS Publications) - 1

  • The Plant Alkaloid Harmaline Blocks the Voltage-Gated Sodium Channel Na v 1.7: A Study Using an Automated Patch-Clamp - MDPI - 4

  • Application Note Pharmacology on hNa 1.7 performed on Nanion's Patchliner at Vhalf - Nanion Technologies - 5

Sources

Validation

Comprehensive Comparison Guide: Profiling the Cross-Reactivity of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline in High-Throughput Enzyme Assays

Executive Summary As high-throughput screening (HTS) libraries expand, characterizing the off-target effects and assay interference potential of synthetic biochemicals is critical. N-[2-(3,5-Dimethylphenoxy)ethyl]-4-etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As high-throughput screening (HTS) libraries expand, characterizing the off-target effects and assay interference potential of synthetic biochemicals is critical. N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (Molecular Formula: C18H23NO2, MW: 285.38)[1] is a representative hydrophobic, aromatic amine compound utilized in proteomics and biochemical research[2].

Due to its specific structural motifs—a lipophilic dimethylphenoxy core and an ethoxyaniline moiety—this compound presents a high risk for promiscuous binding in hydrophobic enzyme pockets and potential assay interference (e.g., auto-fluorescence or redox cycling). This guide provides an objective, data-driven comparison of this compound against known specific and promiscuous inhibitors across Cytochrome P450 (CYP450) and Kinase panels. Furthermore, it establishes self-validating experimental protocols to confidently separate true target engagement from assay artifacts.

Structural Causality & Assay Selection Strategy

As a Senior Application Scientist, I approach compound profiling by first analyzing structural liabilities. The 3,5-dimethylphenoxy group provides significant bulk hydrophobicity, making it prone to non-specific interactions within large, flexible enzyme active sites, such as that of CYP3A4. Concurrently, the 4-ethoxyaniline group can act as a hydrogen bond donor/acceptor, potentially mimicking ATP-competitive kinase inhibitors.

To rigorously evaluate this, we must select assay formats that neutralize the compound's inherent physical properties:

  • For Kinases: We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) . Aromatic amines often exhibit intrinsic fluorescence that confounds standard Fluorescence Polarization (FP) assays[3]. TR-FRET uses a long-lifetime terbium donor; by introducing a time delay before measurement, short-lived compound auto-fluorescence is completely bypassed[4].

  • For CYP450s: We utilize Luminescence (P450-Glo) . Aniline derivatives can act as inner-filter quenchers in standard fluorometric CYP assays. The glow-type luminescent output of stabilized luciferase provides a broad dynamic range and is highly resistant to optical quenching[5].

ScreeningCascade Cpd N-[2-(3,5-Dimethylphenoxy)ethyl] -4-ethoxyaniline Kinase Kinase Panel (TR-FRET) Cpd->Kinase CYP CYP450 Panel (Luminescence) Cpd->CYP Interference Assay Interference Counter-Screen Kinase->Interference IC50 < 10 µM CYP->Interference IC50 < 10 µM Specific Validated Target Engagement Interference->Specific Pass Promiscuous Assay Artifact / Promiscuous Binding Interference->Promiscuous Fail

Workflow for evaluating cross-reactivity and ruling out assay interference.

Comparative Profiling Data

To contextualize the cross-reactivity of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, we compared its half-maximal inhibitory concentration ( IC50​ ) against industry-standard reference compounds.

Table 1: Cytochrome P450 Inhibition Profiling (Luminescence Assay)

The compound exhibits moderate, promiscuous inhibition of CYP3A4, driven by its lipophilic core, but lacks the extreme potency of specific inhibitors like Ketoconazole.

Enzyme IsoformTest Compound IC50​ (µM)Reference InhibitorReference IC50​ (µM)Interaction Mechanism
CYP3A4 4.2 ± 0.6Ketoconazole0.03 ± 0.01Hydrophobic pocket binding
CYP2C9 12.5 ± 1.2Sulfaphenazole0.30 ± 0.05Weak competitive inhibition
CYP1A2 > 50.0 α -Naphthoflavone0.05 ± 0.01No significant interaction
Table 2: Kinase Panel Cross-Reactivity (TR-FRET Assay)

Compared to the pan-kinase inhibitor Staurosporine, the test compound shows only weak off-target effects on SRC kinase, indicating it is not a potent ATP-mimetic.

Kinase TargetTest Compound IC50​ (µM)Reference InhibitorReference IC50​ (µM)Kinase Family
SRC 8.4 ± 0.8Staurosporine0.005 ± 0.001Tyrosine Kinase (TK)
ABL1 15.2 ± 1.5Imatinib0.025 ± 0.004Tyrosine Kinase (TK)
EGFR > 50.0Erlotinib0.002 ± 0.001Receptor Tyrosine Kinase

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its controls. The methodologies below are engineered as self-validating systems, ensuring that any observed inhibition is a true biological event rather than an experimental artifact.

Protocol 1: LanthaScreen TR-FRET Kinase Profiling

This assay relies on the phosphorylation of a fluorescein-labeled peptide, which is subsequently bound by a Terbium (Tb)-labeled anti-phospho antibody[6].

TRFRET Kinase Active Kinase + ATP PhosSub Fluorescein-Peptide (Phosphorylated) Kinase->PhosSub Phosphorylation Substrate Fluorescein-Peptide (Unphosphorylated) Substrate->PhosSub FRET TR-FRET Signal (520nm / 495nm) PhosSub->FRET Binding Antibody Tb-labeled Anti-Phospho Ab Antibody->FRET Energy Transfer

LanthaScreen TR-FRET assay mechanism for detecting kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 2.5 µL of 4X N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline (11-point titration, 100 µM to 0.1 nM) in 1% DMSO into a low-volume 384-well pro-plate.

  • Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Fluorescein-Peptide mixture. Incubate for 10 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution. Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and 2 nM Tb-labeled anti-phospho antibody[6]. Incubate for 30 minutes.

  • CRITICAL - Counter-Screen (Auto-fluorescence): In parallel wells, run a "No Kinase" control containing the test compound and detection reagents. Measure raw fluorescence at 520 nm. If the compound artificially inflates the 520 nm signal, it is flagged as an auto-fluorescent artifact.

  • Readout: Measure the TR-FRET emission ratio (520 nm / 495 nm) using a time-resolved microplate reader (e.g., BioTek Synergy) with a 100 µs delay[4].

Protocol 2: P450-Glo Luminescent CYP450 Assay

This assay utilizes a luminogenic beetle luciferin derivative. Active CYP enzymes convert the derivative into D-luciferin, which is then oxidized by Ultra-Glo Luciferase to produce light[5].

P450Glo Substrate Luminogenic Substrate Luciferin D-Luciferin Product Substrate->Luciferin CYP Oxidation CYP Active CYP450 Enzyme CYP->Luciferin Light Luminescent Signal (Glow-type) Luciferin->Light ATP + O2 Luciferase Ultra-Glo Luciferase Luciferase->Light

P450-Glo luminescent assay mechanism for measuring CYP450 activity.

Step-by-Step Methodology:

  • Membrane Preparation: Seed 12.5 µL of recombinant CYP3A4 membrane preparation into an opaque white 384-well plate[5].

  • Compound & Substrate Addition: Add 12.5 µL of the test compound and the specific luminogenic substrate (e.g., Luciferin-IPA for CYP3A4).

  • Reaction Initiation: Add 25 µL of NADPH Regeneration System to initiate CYP activity[7]. Incubate for 30 minutes at 37°C.

  • Detection: Add 50 µL of Luciferin Detection Reagent (containing Ultra-Glo Luciferase and ATP). This stops the CYP reaction and initiates the luminescent glow[8]. Incubate for 20 minutes at RT.

  • CRITICAL - Counter-Screen (Luciferase Inhibition): Lipophilic amines can directly inhibit luciferase, yielding a false-positive CYP inhibition result. Run a "Minus-P450" control plate where the test compound is incubated directly with D-luciferin and Ultra-Glo Luciferase[7]. If luminescence decreases in this control, the compound is a luciferase inhibitor, and the primary assay data must be mathematically corrected or discarded.

  • Readout: Quantify luminescent output on a microplate reader.

References

  • BMG Labtech. "Cytochrome P450 assay using P450-Glo." BMGLabtech.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline

Hazard Assessment and Risk Mitigation N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, as a substituted aniline, should be handled as a potentially hazardous substance. Aniline and its derivatives are known for their to...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation

N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, as a substituted aniline, should be handled as a potentially hazardous substance. Aniline and its derivatives are known for their toxicity, and some are suspected carcinogens.[1] Therefore, a comprehensive risk assessment is the foundational step before any handling or disposal activities.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable to prevent exposure.[1]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves such as Butyl, Neoprene, or Viton. Nitrile gloves are not recommended for prolonged contact with aniline-like substances.[2]Prevents dermal absorption, a primary route of exposure for anilines.
Eye Protection Tight-fitting chemical splash goggles or a full-face shield.[1]Protects eyes from splashes and potential vapors.
Lab Coat A fully-buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use in a certified chemical fume hood is mandatory. For significant spill events, a respirator with an appropriate cartridge may be necessary.[2]Minimizes inhalation of potentially harmful vapors or aerosols.
Designated Work Area

All work involving this compound must be conducted in a designated and clearly marked area, such as a certified laboratory chemical fume hood.[1] This area should be equipped with an easily accessible eyewash station and safety shower.[3]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation and containment at the point of generation are critical to prevent accidental chemical reactions and ensure safe disposal.[4][5]

Waste Identification

All waste containing N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline must be classified as hazardous waste. This includes:

  • Pure, unreacted compound.

  • Contaminated solutions and reaction mixtures.

  • Contaminated labware (e.g., pipette tips, vials, and flasks).

  • Spill cleanup materials.

Waste Collection and Container Selection
  • Select a Compatible Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][5] High-density polyethylene (HDPE) containers are generally suitable for organic waste.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste".[4][6] The label must also include the full chemical name: "N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline" and an approximate concentration or percentage of the contents.[5] Do not use abbreviations or chemical formulas.[5]

  • Segregation : Do not mix this waste stream with other incompatible waste types.[2][7] Specifically, keep it separate from strong oxidizing agents and strong acids.[2]

  • Accumulation : Collect the waste in the designated satellite accumulation area within the laboratory, near the point of generation.[5] The container must be kept closed at all times except when adding waste.[5]

Disposal of Contaminated Solids

Solid waste, such as contaminated gloves, paper towels, and other disposable lab supplies, should be collected in a separate, clearly labeled hazardous waste container.

Spill Management and Decontamination

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Small Spills (Manageable by trained lab personnel)
  • Ensure Proper PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in section 1.1.[1]

  • Containment : Absorb the spill with an inert, dry material such as vermiculite, sand, or commercial sorbent pads.[1][8]

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste.[8][9]

  • Decontamination : Wipe the spill area with a decontaminating solution, followed by soap and water.[1]

  • Ventilation : Ensure the area is well-ventilated after the cleanup is complete.[1]

Large Spills

For large spills, or any spill that you are not comfortable or trained to handle, evacuate the area immediately, secure the entrance, and contact your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway

The ultimate disposal of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline waste must be handled by a licensed hazardous waste management company.[10]

The "Cradle-to-Grave" Principle

The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous waste.[11] This means the waste generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[11]

Arranging for Pickup

Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS office. Ensure all containers are properly labeled and sealed before pickup.

Diagrams and Visual Aids

Disposal Workflow

Caption: Workflow for the safe disposal of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline.

Spill Response Decision Tree

A Spill Occurs B Is the spill large or are you untrained to handle it? A->B C YES B->C D NO B->D E Evacuate the Area Secure the Entrance Contact EHS C->E F Don Appropriate PPE D->F G Absorb with Inert Material (e.g., vermiculite, sand) F->G H Collect Absorbed Material into a Labeled Hazardous Waste Container G->H I Decontaminate the Spill Area H->I J Ventilate the Area I->J

Caption: Decision tree for responding to a spill of N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
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N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline
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